4-tert-Butylphenyl-(5-methyl-2-furyl)methanol
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Overview
Description
4-tert-Butylphenyl-(5-methyl-2-furyl)methanol is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a tert-butyl group and a furan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl-(5-methyl-2-furyl)methanol typically involves the following steps:
Furan Synthesis: The furan ring is synthesized through a cyclization reaction of appropriate precursors.
Phenyl Substitution: The phenyl ring is substituted with a tert-butyl group using Friedel-Crafts alkylation.
Methanol Formation:
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylphenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-tert-Butylphenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a potential inhibitor in enzyme assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antioxidant agent.
Industry: The compound is used in the development of new materials and in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-tert-Butylphenyl-(5-methyl-2-furyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the furan ring.
5-Methyl-2-furancarboxylic acid: Contains the furan ring but lacks the phenyl group.
4-tert-Butylbenzyl alcohol: Similar phenyl group but lacks the furan ring.
Uniqueness: 4-tert-Butylphenyl-(5-methyl-2-furyl)methanol is unique due to its combination of both the phenyl and furan rings, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11-5-10-14(18-11)15(17)12-6-8-13(9-7-12)16(2,3)4/h5-10,15,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAVJECZPAYQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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